molecular formula C16H18N2O4S B5377396 N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide

Cat. No.: B5377396
M. Wt: 334.4 g/mol
InChI Key: DCAWYWIMAKALBM-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its benzamide core, which is substituted with a benzyl group, a methoxy group, and a methylsulfamoyl group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound.

Properties

IUPAC Name

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-17-23(20,21)15-10-13(8-9-14(15)22-2)16(19)18-11-12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAWYWIMAKALBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Acylation: Formation of the benzamide core by reacting the amine with an appropriate acyl chloride.

    Substitution: Introduction of the benzyl, methoxy, and methylsulfamoyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a benzaldehyde or benzoic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide can be compared with other benzamide derivatives, such as:

    N-benzyl-4-methoxybenzamide: Lacks the methylsulfamoyl group, which may result in different chemical and biological properties.

    N-benzyl-3-(methylsulfamoyl)benzamide: Lacks the methoxy group, which may affect its reactivity and interactions.

    N-benzyl-4-methoxy-3-(sulfamoyl)benzamide: Lacks the methyl group on the sulfamoyl moiety, potentially altering its solubility and activity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their

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